molecular formula C13H17O5PS B14529434 Methyl 4-({ethoxy[(prop-2-en-1-yl)sulfanyl]phosphoryl}oxy)benzoate CAS No. 62267-95-2

Methyl 4-({ethoxy[(prop-2-en-1-yl)sulfanyl]phosphoryl}oxy)benzoate

Cat. No.: B14529434
CAS No.: 62267-95-2
M. Wt: 316.31 g/mol
InChI Key: VXFOQSXMEHYXSF-UHFFFAOYSA-N
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Description

Methyl 4-({ethoxy[(prop-2-en-1-yl)sulfanyl]phosphoryl}oxy)benzoate is a chemical compound with a complex structure that includes a benzoate ester, an ethoxy group, and a phosphoryl group linked to a prop-2-en-1-yl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({ethoxy[(prop-2-en-1-yl)sulfanyl]phosphoryl}oxy)benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then reacted with ethoxy[(prop-2-en-1-yl)sulfanyl]phosphoryl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({ethoxy[(prop-2-en-1-yl)sulfanyl]phosphoryl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl 4-(hydroxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({ethoxy[(prop-2-en-1-yl)sulfanyl]phosphoryl}oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a targeting moiety.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-({ethoxy[(prop-2-en-1-yl)sulfanyl]phosphoryl}oxy)benzoate involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(prop-2-yn-1-yl)benzoate
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 2-methoxy-4-(prop-2-en-1-yl)phenol

Uniqueness

Methyl 4-({ethoxy[(prop-2-en-1-yl)sulfanyl]phosphoryl}oxy)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a phosphoryl and a sulfanyl group allows for diverse interactions and applications that are not possible with simpler compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62267-95-2

Molecular Formula

C13H17O5PS

Molecular Weight

316.31 g/mol

IUPAC Name

methyl 4-[ethoxy(prop-2-enylsulfanyl)phosphoryl]oxybenzoate

InChI

InChI=1S/C13H17O5PS/c1-4-10-20-19(15,17-5-2)18-12-8-6-11(7-9-12)13(14)16-3/h4,6-9H,1,5,10H2,2-3H3

InChI Key

VXFOQSXMEHYXSF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC1=CC=C(C=C1)C(=O)OC)SCC=C

Origin of Product

United States

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